An In-Depth Technical Guide to (2-Amino-5-chloro-3-methylphenyl)methanol (CAS No. 775331-65-2)
An In-Depth Technical Guide to (2-Amino-5-chloro-3-methylphenyl)methanol (CAS No. 775331-65-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Prepared by a Senior Application Scientist, this guide provides a comprehensive technical overview of (2-Amino-5-chloro-3-methylphenyl)methanol. This document moves beyond a simple recitation of facts to offer a synthesized understanding of this important chemical intermediate. We will delve into its chemical identity, synthesis, potential applications, and safety considerations, grounded in established scientific principles and practical laboratory experience. The aim is to equip researchers and drug development professionals with the critical knowledge needed to effectively and safely utilize this compound in their work.
Chemical Identity and Physicochemical Properties
(2-Amino-5-chloro-3-methylphenyl)methanol is a substituted aromatic alcohol. Its structure, featuring an aminobenzyl alcohol core with chloro and methyl substitutions, makes it a valuable building block in organic synthesis. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations.
Chemical Structure:
Figure 1: Basic compound information for (2-Amino-5-chloro-3-methylphenyl)methanol.
A thorough understanding of a compound's physicochemical properties is paramount for its effective use in experimental design, particularly for reaction setup, purification, and formulation. Below is a summary of the key properties of (2-Amino-5-chloro-3-methylphenyl)methanol.
| Property | Value | Source |
| Molecular Weight | 171.63 g/mol | Sigma-Aldrich |
| Melting Point | 83-85 °C | Sigma-Aldrich[1] |
| Appearance | White to off-white solid | Synthonix Corporation |
| Solubility | Soluble in methanol and other polar organic solvents. | General chemical principles |
Synthesis and Mechanistic Considerations
The primary route to synthesizing (2-Amino-5-chloro-3-methylphenyl)methanol involves the reduction of its corresponding benzoic acid derivative, 2-amino-5-chloro-3-methylbenzoic acid. This transformation is a cornerstone of organic synthesis, and understanding the underlying principles is key to achieving high yields and purity.
Figure 2: General synthetic pathway to (2-Amino-5-chloro-3-methylphenyl)methanol.
The choice of reducing agent is critical and is dictated by the desired selectivity and reaction conditions. Potent hydride reagents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically employed for the reduction of carboxylic acids to primary alcohols. The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the carboxylic acid, followed by a series of steps culminating in the formation of the alcohol.
Recommended Synthesis Protocol: Reduction of 2-Amino-5-chloro-3-methylbenzoic Acid
This protocol is based on established procedures for the reduction of substituted benzoic acids.
Materials:
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2-Amino-5-chloro-3-methylbenzoic acid (CAS No. 20776-67-4)
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Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
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Anhydrous tetrahydrofuran (THF)
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1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate
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Hexanes
Instrumentation:
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Round-bottom flask equipped with a magnetic stirrer and reflux condenser
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Dropping funnel
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Inert atmosphere setup (e.g., nitrogen or argon)
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Ice bath
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Rotary evaporator
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Standard glassware for extraction and filtration
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend 2-amino-5-chloro-3-methylbenzoic acid (1.0 eq) in anhydrous THF.
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Addition of Reducing Agent: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of LiAlH₄ (or BH₃·THF) (typically 1.5-2.0 eq) in anhydrous THF via a dropping funnel. Note: The addition of hydride reagents is exothermic and should be done with caution.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
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Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess hydride reagent by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
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Workup: Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates.
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Extraction: Wash the combined organic phase with 1 M HCl to remove any remaining starting material, followed by saturated aqueous NaHCO₃, and finally brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure (2-Amino-5-chloro-3-methylphenyl)methanol.
Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to the literature value.
Applications in Research and Drug Development
(2-Amino-5-chloro-3-methylphenyl)methanol serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.
Intermediate for Agrochemicals
This compound is a precursor to key intermediates used in the synthesis of modern insecticides. For instance, it can be oxidized to the corresponding aldehyde, which is then used to construct complex heterocyclic systems. The presence of the chloro and methyl groups on the aromatic ring can significantly influence the biological activity and metabolic stability of the final product.
Building Block in Medicinal Chemistry
In drug discovery, the aminobenzyl alcohol scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules. The amino group can be readily acylated, alkylated, or used in the formation of heterocyclic rings. The hydroxyl group can be derivatized to form ethers or esters, or it can be oxidized to an aldehyde or carboxylic acid, providing further opportunities for molecular diversification.
While specific drugs derived directly from (2-Amino-5-chloro-3-methylphenyl)methanol are not prominently documented, its structural motifs are present in various therapeutic agents. The chloro and methyl substituents can modulate the lipophilicity, electronic properties, and metabolic stability of a drug candidate, which are critical parameters in optimizing pharmacokinetic and pharmacodynamic profiles. For example, substituted aminobenzyl alcohols are precursors to compounds that have shown potential as kinase inhibitors and in other therapeutic areas[2].
Figure 3: Potential synthetic transformations of (2-Amino-5-chloro-3-methylphenyl)methanol.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling (2-Amino-5-chloro-3-methylphenyl)methanol. While a specific Safety Data Sheet (SDS) for this compound is not widely available, information can be extrapolated from related aminobenzyl alcohol derivatives.
General Hazards:
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Skin and Eye Irritation: Substituted aminobenzyl alcohols can cause skin and eye irritation upon contact[3].
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Harmful if Swallowed or Inhaled: Ingestion or inhalation of the dust may be harmful[3].
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Sensitization: Some aromatic amines are known to be skin sensitizers.
Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.
Spectroscopic Data for Characterization
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic CH₂ protons, the amino (NH₂) protons, and the methyl (CH₃) protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the amino, chloro, and methyl substituents.
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the eight carbon atoms in the molecule, including the aromatic carbons, the benzylic carbon, and the methyl carbon.
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FTIR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, the O-H stretching of the alcohol, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
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Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, as well as fragmentation patterns characteristic of the aminobenzyl alcohol structure.
References
- Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Patsnap.
- WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide. Google Patents.
- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. Google Patents.
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2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044. PubChem. Available at: [Link]
- CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents.
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An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. IP.com. Available at: [Link]
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2-Amino-5-chloro-3-methylbenzamide | C8H9ClN2O | CID 44887012. PubChem. Available at: [Link]
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(3-Amino-2-methylphenyl)methanol | C8H11NO | CID 577175. PubChem. Available at: [Link]
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Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. ResearchGate. Available at: [Link]
